An In-depth Technical Guide to Ethyl 2,4-dibromopyrimidine-5-carboxylate: Properties, Reactivity, and Synthetic Utility
An In-depth Technical Guide to Ethyl 2,4-dibromopyrimidine-5-carboxylate: Properties, Reactivity, and Synthetic Utility
Abstract: Ethyl 2,4-dibromopyrimidine-5-carboxylate is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a member of the pyrimidine family, which forms the backbone of nucleobases and numerous pharmaceuticals, this molecule serves as a versatile and highly reactive building block.[1][2] The presence of two bromine atoms at the C2 and C4 positions, coupled with an electron-withdrawing ester group at C5, creates a unique electronic landscape that dictates its reactivity, primarily towards nucleophilic substitution. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of ethyl 2,4-dibromopyrimidine-5-carboxylate, its characteristic reactivity patterns, exemplary synthetic protocols, and its potential as a precursor for the development of novel therapeutic agents.
Compound Identification and Structure
The fundamental identity of ethyl 2,4-dibromopyrimidine-5-carboxylate is established by its unique molecular structure and identifiers.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | Ethyl 2,4-dibromopyrimidine-5-carboxylate | IUPAC Nomenclature |
| CAS Number | 1266480-83-4 | Chemical Abstracts Service[3] |
| Molecular Formula | C₇H₆Br₂N₂O₂ | - |
| Molecular Weight | 309.95 g/mol | - |
The molecule's structure is defined by a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The key functional groups are two bromine atoms at positions 2 and 4, and an ethyl carboxylate group at position 5.
Caption: Chemical structure of ethyl 2,4-dibromopyrimidine-5-carboxylate.
Physical and Chemical Properties
While specific experimental data for ethyl 2,4-dibromopyrimidine-5-carboxylate is scarce, its properties can be reliably inferred from its close analog, ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS 51940-64-8). The replacement of chlorine with bromine, a heavier and more polarizable halogen, is expected to increase the melting and boiling points due to stronger intermolecular forces.
Table 2: Physical and Predicted Properties
| Property | Value (for Dichloro-analog) | Predicted Value (for Dibromo-analog) | Source (for Dichloro-analog) |
| Appearance | White to off-white powder or lump | Likely a white to pale yellow solid | [4] |
| Melting Point | 34-38 °C | Higher than 38 °C | [4] |
| Boiling Point | 145 °C / 11 mmHg | Higher than 145 °C at equivalent pressure | [4] |
| Solubility | Slightly soluble in water, soluble in methanol | Similar solubility profile | [4] |
Spectral Data Interpretation
Spectroscopic analysis is crucial for the structural confirmation of the title compound. Although a specific spectrum for the dibromo derivative is not publicly available, the expected signals can be predicted based on its structure and data from similar pyrimidine compounds.[5][6][7][8]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most downfield signal would correspond to the lone aromatic proton on the pyrimidine ring (H6). The ethyl ester group would present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group), with coupling between them.
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¹³C NMR: The carbon spectrum would show seven distinct signals. The carbons attached to the bromine atoms (C2 and C4) would be significantly deshielded. The carbonyl carbon of the ester would appear far downfield, typically in the 160-170 ppm range.
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Mass Spectrometry (MS): The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This would result in a triplet of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (in the 1500-1600 cm⁻¹ region), and C-Br stretches at lower wavenumbers.
Chemical Reactivity and Mechanistic Insights
The reactivity of ethyl 2,4-dibromopyrimidine-5-carboxylate is dominated by the two electrophilic carbon centers at positions 2 and 4. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the two bromine atoms and the ester group. This makes the C2 and C4 positions highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[9]
Regioselectivity in Nucleophilic Aromatic Substitution
In 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[10][11] This selectivity is attributed to the greater ability of the para-nitrogen (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4, compared to the ortho-nitrogen (N3) for an attack at C2.
However, this inherent C4 selectivity can be inverted. Recent studies have shown that C2-selective cross-coupling reactions can be achieved under specific palladium-catalyzed conditions, often using bulky N-heterocyclic carbene ligands.[12][13][14][15] This catalyst-controlled regioselectivity dramatically expands the synthetic utility of 2,4-dihalopyrimidines, allowing for the targeted synthesis of previously inaccessible isomers.
Caption: General synthetic workflow for the target compound.
Applications in Research and Drug Development
The true value of ethyl 2,4-dibromopyrimidine-5-carboxylate lies in its role as a "privileged scaffold" intermediate. [1][2]The pyrimidine core is a ubiquitous feature in a vast range of biologically active molecules, and the di-bromo substitution allows for the systematic and diverse functionalization of the pyrimidine ring.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors, used in oncology, feature a 2,4-disubstituted pyrimidine core. The two reactive sites on the dibromo-intermediate allow for sequential coupling reactions to build complex molecules that can fit into the ATP-binding pocket of kinases. [10]* Antiviral and Antibacterial Agents: The pyrimidine scaffold is fundamental to nucleoside analogs used in antiviral therapies. [16]Furthermore, novel substituted pyrimidines are actively being explored as antibacterial agents to combat drug-resistant strains. [17]The ability to introduce various functional groups at the C2 and C4 positions via the dibromo-intermediate is key to developing new generations of these drugs.
-
Anti-inflammatory Drugs: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, and the dibromo-intermediate serves as a key starting point for synthesizing libraries of related compounds for screening. [17]
Safety and Handling
No specific safety data sheet (SDS) is available for ethyl 2,4-dibromopyrimidine-5-carboxylate. However, based on the data for the analogous ethyl 2,4-dichloropyrimidine-5-carboxylate, the following precautions are strongly advised:
-
Hazard Class: Expected to be an irritant. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.
Exemplary Experimental Protocol: Nucleophilic Substitution at C4
This protocol is a representative example of how ethyl 2,4-dibromopyrimidine-5-carboxylate could be used in a typical SₙAr reaction.
Objective: To synthesize ethyl 2-bromo-4-(butylamino)pyrimidine-5-carboxylate.
Materials:
-
Ethyl 2,4-dibromopyrimidine-5-carboxylate (1.0 mmol)
-
n-Butylamine (1.1 mmol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile) (10 mL)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2,4-dibromopyrimidine-5-carboxylate (1.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (10 mL) and stir until the starting material is fully dissolved.
-
Base Addition: Add the base (TEA or DIPEA, 1.5 mmol) to the solution.
-
Nucleophile Addition: Slowly add n-butylamine (1.1 mmol) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction may require gentle heating to proceed at a reasonable rate.
-
Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 2-bromo-4-(butylamino)pyrimidine-5-carboxylate.
References
A comprehensive list of sources is provided below to support the claims and protocols described in this guide.
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National Center for Biotechnology Information. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. PubMed. Available from: [Link]
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ChemRxiv. Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. Available from: [Link]
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GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. 2024;20(01):114–128. Available from: [Link]
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Journal of the American Chemical Society. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. J Am Chem Soc. 2025. Available from: [Link]
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Journal of the American Chemical Society. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. J Am Chem Soc. 2025. Available from: [Link]
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ACS Publications. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications. Available from: [Link]
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National Center for Biotechnology Information. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed Central. 2026. Available from: [Link]
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ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]
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ResearchGate. 1 H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. ResearchGate. Available from: [Link]
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Sci-Hub. General and Facial Synthesis of 2‐Amino‐5‐halogenpyrimidine‐4‐carboxylic Acids and Their Derivatives. Sci-Hub. Available from: [Link]
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Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. RSC Publishing. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and ... PubMed Central. Available from: [Link]
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